Cas no 2567489-09-0 (methyl (2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoate hydrochloride)

Methyl (2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoate hydrochloride is a chiral amino acid derivative featuring an azido and fluoro substituent on the phenyl ring. The compound is of interest in medicinal chemistry and bioconjugation due to its reactive azido group, which enables selective modification via click chemistry. The fluorine substituent enhances metabolic stability and influences binding interactions in biological systems. The methyl ester moiety improves solubility and facilitates further synthetic transformations. This hydrochloride salt form ensures improved handling and storage stability. The (2R)-configuration is critical for stereoselective applications, making it a valuable intermediate in peptide synthesis and drug development. Its structural features support diverse research applications in targeted labeling and probe design.
methyl (2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoate hydrochloride structure
2567489-09-0 structure
Product name:methyl (2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoate hydrochloride
CAS No:2567489-09-0
MF:C10H12ClFN4O2
MW:274.679284095764
MDL:MFCD32879203
CID:5680739
PubChem ID:155822865

methyl (2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • EN300-26677914
    • methyl (2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoate hydrochloride
    • 2567489-09-0
    • Methyl (2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoate;hydrochloride
    • MDL: MFCD32879203
    • Inchi: 1S/C10H11FN4O2.ClH/c1-17-10(16)9(12)4-6-2-3-7(14-15-13)5-8(6)11;/h2-3,5,9H,4,12H2,1H3;1H/t9-;/m1./s1
    • InChI Key: MCYFAGDKGKAWFS-SBSPUUFOSA-N
    • SMILES: Cl.FC1C=C(C=CC=1C[C@H](C(=O)OC)N)N=[N+]=[N-]

Computed Properties

  • Exact Mass: 274.0632815g/mol
  • Monoisotopic Mass: 274.0632815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 319
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.7Ų

methyl (2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoate hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26677914-5.0g
methyl (2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoate hydrochloride
2567489-09-0 95.0%
5.0g
$5345.0 2025-03-20
Enamine
EN300-26677914-0.25g
methyl (2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoate hydrochloride
2567489-09-0 95.0%
0.25g
$913.0 2025-03-20
1PlusChem
1P028COT-500mg
methyl(2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoatehydrochloride
2567489-09-0 95%
500mg
$1838.00 2024-05-20
1PlusChem
1P028COT-2.5g
methyl(2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoatehydrochloride
2567489-09-0 95%
2.5g
$4525.00 2024-05-20
Enamine
EN300-26677914-0.05g
methyl (2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoate hydrochloride
2567489-09-0 95.0%
0.05g
$490.0 2025-03-20
Enamine
EN300-26677914-2.5g
methyl (2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoate hydrochloride
2567489-09-0 95.0%
2.5g
$3611.0 2025-03-20
Enamine
EN300-26677914-10.0g
methyl (2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoate hydrochloride
2567489-09-0 95.0%
10.0g
$7927.0 2025-03-20
Enamine
EN300-26677914-0.1g
methyl (2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoate hydrochloride
2567489-09-0 95.0%
0.1g
$639.0 2025-03-20
Enamine
EN300-26677914-10g
methyl (2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoate hydrochloride
2567489-09-0 95%
10g
$7927.0 2023-09-12
Enamine
EN300-26677914-1g
methyl (2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoate hydrochloride
2567489-09-0 95%
1g
$1844.0 2023-09-12

Additional information on methyl (2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoate hydrochloride

Comprehensive Overview of Methyl (2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoate Hydrochloride (CAS No. 2567489-09-0)

Methyl (2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoate hydrochloride (CAS No. 2567489-09-0) is a specialized chiral compound widely utilized in pharmaceutical research, bioconjugation, and proteomics. Its unique structural features, including the azido and fluorophenyl groups, make it a valuable intermediate for click chemistry applications and targeted drug delivery systems. Researchers frequently search for terms like "azido-fluorophenyl derivatives", "chiral amino acid esters", and "click chemistry reagents", reflecting its relevance in modern synthetic and medicinal chemistry.

The compound's stereospecific configuration (2R) enhances its utility in enantioselective synthesis, a hot topic in drug development due to the growing demand for optically pure therapeutics. With the rise of AI-driven drug discovery, queries such as "chiral building blocks for drug design" and "bioorthogonal reagents" highlight its role in high-throughput screening and precision medicine. The methyl ester moiety further improves solubility, facilitating its use in aqueous reaction environments, a key consideration for green chemistry initiatives.

Recent advancements in fluorescent labeling and proteome profiling have spurred interest in 2567489-09-0, particularly for studying protein-protein interactions. Its azide group enables efficient Cu-free click reactions with alkynes, minimizing cytotoxicity—a critical factor for live-cell imaging. This aligns with trending searches like "non-toxic bioconjugation tools" and "fluorophenyl probes for imaging". Additionally, the fluorine atom introduces metabolic stability, addressing common challenges in PET tracer development.

From an industrial perspective, scalability and purity (>98% HPLC) are frequently discussed in forums and publications. The hydrochloride salt form ensures improved handling stability, reducing degradation risks during storage—a concern echoed in queries such as "stable azido compounds for long-term storage". Regulatory-compliant synthesis routes for methyl (2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoate hydrochloride are also gaining attention, as pharmaceutical companies prioritize sustainable and reproducible manufacturing processes.

In summary, CAS No. 2567489-09-0 represents a versatile scaffold bridging multiple disciplines, from cancer theranostics to materials science. Its optimization for in vivo applications and compatibility with automated synthesis platforms positions it as a future-proof reagent, answering contemporary search trends like "next-gen bifunctional linkers" and "multimodal imaging agents". Continuous innovation in its derivatization strategies ensures its prominence in peer-reviewed literature and patent filings.

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